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Unveiling Binding Affinities: A Comparative
Docking Study of N-p-Tosylglycine Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced

interactions between ligands and their protein targets is paramount. This guide provides a

comparative analysis of the binding affinities of various N-p-Tosylglycine derivatives through

computational docking studies. The data presented herein offers a quantitative basis for

structure-activity relationship (SAR) studies and can guide the rational design of more potent

and selective inhibitors.

This comparative guide delves into the binding affinities of a series of Nicotinoylglycine

derivatives, closely related to N-p-Tosylglycine, against the active site of Penicillin-Binding

Protein 3 (PBP3). The presented data is derived from a comprehensive study by B. A. Hassan

et al. (2020), which explored the synthesis and antimicrobial potential of these compounds.

Comparative Binding Affinities
The following table summarizes the docking scores and binding affinities of various

Nicotinoylglycine derivatives when docked with Penicillin-Binding Protein 3 (PBP3). Lower

docking scores and more negative binding affinities are indicative of more favorable binding

interactions.
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Compound ID
Derivative
Structure

Docking Score
Binding Affinity
(kcal/mol)

4
Nicotinoyl-glycyl-

glycine-hydrazide
-11.868 -5.315

7 Pyrazole derivative Not explicitly stated -6.533

8
Diethyl malonate

derivative
Not explicitly stated -7.152

9 Oxadiazole derivative Not explicitly stated -6.871

10
Ethyl cyanoacetate

derivative
Not explicitly stated -6.994

Data sourced from Hassan, B. A., et al. (2020). Synthesis, Docking, Computational Studies,

and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine

Hydrazide. Molecules, 25(16), 3589.[1]

Experimental Protocols
The computational docking studies were performed to elucidate the binding modes and

affinities of the synthesized Nicotinoylglycine derivatives against the active site of Penicillin-

Binding Protein 3 (PBP3).

Molecular Docking Methodology
The molecular docking protocol was executed using industry-standard computational tools. The

primary steps involved in the docking simulation are outlined below. The derivatives of

Nicotinoylglycine exhibited docking values ranging from -9.597 to -17.891, with binding affinities

between -4.781 and -7.152 kcal/mol.[1] Compound 4, a key hydrazide substitution,

demonstrated a strong binding affinity of -5.315 kcal/mol and a docking score of -11.868.[1]

This compound formed hydrogen bonds with key residues Ser448, Glu623, and Gln524 within

the active site of PBP3.[1]

Caption: General workflow for computational molecular docking studies.
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Signaling Pathway and Logical Relationships
The logical progression of a computational drug design and evaluation process, starting from

the synthesis of compounds to their biological and in-silico evaluation, is depicted in the

following diagram. This workflow illustrates how experimental synthesis is coupled with

computational studies to predict and rationalize the biological activity of novel chemical entities.

Caption: Logical workflow from synthesis to lead identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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